5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide
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Overview
Description
5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 5-chlorobenzamide to introduce the nitro group. This is followed by the alkylation of the amide nitrogen with cyclopropylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 5-Chloro-N-(cyclopropylmethyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyclopropylmethyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(cyclopropylmethyl)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of a nitro group.
5-Chloro-N-(cyclopropylmethyl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a cyclopropylmethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11ClN2O3 |
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Molecular Weight |
254.67 g/mol |
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)-2-nitrobenzamide |
InChI |
InChI=1S/C11H11ClN2O3/c12-8-3-4-10(14(16)17)9(5-8)11(15)13-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,15) |
InChI Key |
GKBVCAGIKZQEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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